4-(2-Bromoethynyl)-3-methyl-1,2-thiazole
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Overview
Description
4-(2-Bromoethynyl)-3-methyl-1,2-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromoethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Corey-Fuchs reaction, which involves the conversion of an aldehyde to a dibromoalkene followed by dehydrohalogenation to form the bromoalkyne . The reaction conditions often include the use of carbon tetrabromide and triphenylphosphine in the presence of a base such as butyllithium.
Industrial Production Methods
Industrial production of 4-(2-Bromoethynyl)-3-methyl-1,2-thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and effectively.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethynyl)-3-methyl-1,2-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with other nucle
Properties
IUPAC Name |
4-(2-bromoethynyl)-3-methyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWEQVMMWADEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C#CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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